molecular formula C17H15Cl2NO3S B2394027 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid CAS No. 339108-47-3

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid

Cat. No. B2394027
CAS RN: 339108-47-3
M. Wt: 384.27
InChI Key: NLAXYFXXANMKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid, more commonly known as DCBAA, is an organic compound that has a wide range of applications in the scientific and medical fields. It is a chiral molecule, meaning it has two distinct forms that can be distinguished by their optical activity. DCBAA is used in the synthesis of various drugs and other compounds, as well as in laboratory experiments.

Scientific Research Applications

DCBAA is used in a variety of scientific and medical research applications. It has been used as a chiral reagent in asymmetric synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of various drugs and other compounds. It is also used in the study of enzyme-substrate interactions, as well as in the study of the biochemical and physiological effects of various drugs.

Mechanism of Action

DCBAA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, DCBAA can reduce the production of prostaglandins and, in turn, reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DCBAA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as mentioned above. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the growth of certain bacteria and fungi. In addition, DCBAA has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

DCBAA has several advantages for use in laboratory experiments. It is a chiral compound, which makes it useful for asymmetric synthesis. It is also relatively inexpensive and readily available. However, DCBAA has some limitations as well. It is not very stable and can decompose over time. In addition, it can be difficult to synthesize in large quantities.

Future Directions

There are many potential future directions for DCBAA. For example, further research could be done to explore its potential use in the synthesis of new drugs and other compounds. It could also be used to study the biochemical and physiological effects of various drugs. Additionally, DCBAA could be used to investigate its potential as an antioxidant and anti-tumor agent. Finally, further research could be done to explore its potential use in the development of new treatments for various diseases and conditions.

Synthesis Methods

DCBAA can be synthesized in a variety of ways. One method involves the reaction of 2,4-dichlorobenzyl chloride with 2-amino-2-oxo-1-phenylethylsulfanylacetic acid in the presence of a base such as sodium hydroxide. This reaction produces DCBAA as the main product, along with some byproducts. The reaction can be carried out in either an aqueous or organic solvent.

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxo-1-phenylethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c18-13-7-6-12(14(19)8-13)9-20-17(23)16(24-10-15(21)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXYFXXANMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxo-1-phenylethyl}sulfanyl)acetic acid

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